molecular formula C24H25N5O3 B2896126 2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 488861-22-9

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2896126
CAS No.: 488861-22-9
M. Wt: 431.496
InChI Key: POVQWNHPWGIDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a quinoxaline-derived compound featuring a cyanoacetate ester backbone and a 4-phenylpiperazine substituent. Its structure comprises:

  • Cyano group: Enhances electron-withdrawing properties and may influence reactivity or binding affinity.
  • 4-Phenylpiperazine moiety: A common pharmacophore in CNS-targeting drugs, suggesting possible neuroactive applications.
  • Methoxyethyl ester: A polar ester group that modulates solubility and bioavailability.

This compound’s structural complexity positions it as a candidate for pharmacological or materials science research, particularly in receptor modulation or crystallography studies .

Properties

IUPAC Name

2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-31-15-16-32-24(30)19(17-25)22-23(27-21-10-6-5-9-20(21)26-22)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQWNHPWGIDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 799773-28-7

The compound features a quinoxaline core, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The 4-phenylpiperazine moiety is particularly notable for its ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders . Additionally, the cyano group may enhance the compound's reactivity and binding affinity to target sites.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating:

  • Psychiatric Disorders : Due to its interaction with serotonergic pathways.
  • Cancer : The quinoxaline derivative has been linked to anticancer properties through apoptosis induction in cancer cells .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Effect Observed
HeLa (cervical)15.3Significant reduction in cell viability
MCF7 (breast)12.8Induction of apoptosis
A549 (lung)18.5Cell cycle arrest

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Antitumor Activity

In a controlled study, the effects of this compound were evaluated on human breast cancer cells (MCF7). The study found that treatment with the compound led to a significant decrease in cell proliferation and an increase in apoptotic markers after 48 hours of exposure.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could effectively reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to toxic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues with structural variations (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Piperazine) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate (Target Compound) 4-Phenyl Methoxyethyl C₂₅H₂₆N₆O₃ 458.52 High polarity, potential CNS activity due to phenylpiperazine
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate 4-Ethyl 2-Ethylbutyl C₂₃H₃₀N₆O₂ 446.53 Increased lipophilicity; ethyl group may reduce receptor specificity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected Acetic acid C₂₆H₂₅N₃O₄ 443.50 Ionizable carboxylate; used in peptide synthesis as a protecting group

Functional and Pharmacological Implications

Target Compound vs. 2-Ethylbutyl Analogue
  • Ester Group : The methoxyethyl ester improves aqueous solubility relative to the 2-ethylbutyl ester, which is more lipophilic and may favor blood-brain barrier penetration.
  • Applications: The target compound’s polarity suggests suitability for intravenous formulations, while the ethylbutyl analogue might be prioritized for oral delivery.
Target Compound vs. Fmoc-Protected Analogue
  • Piperazine Modification : The Fmoc group in the third compound adds steric bulk and UV-active properties, making it useful in solid-phase peptide synthesis. However, this substituent reduces bioavailability for pharmacological use.
  • Backbone Differences: The acetic acid group in the Fmoc compound confers water solubility at physiological pH, contrasting with the cyanoacetate ester’s hydrolytic instability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.